Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone

Physicochemical property Solubility prediction Structure-activity relationship

Choose this 9‑hydroxy‑6‑oxa‑2‑azaspiro[4.5]decan‑azetidine methanone to introduce a rigid, sp³‑rich scaffold that retains two hydrogen‑bond donors and a single rotatable bond. The hydroxyl substituent dramatically lowers XLogP to −1.2 vs. the des‑hydroxy analog (0.2), improving aqueous solubility for fragment screens, PROTAC linkers, and pantetheinase inhibitor design. Substituting near‑neighbor spirocycles risks losing this unique conformational and H‑bond profile—ensure target engagement and IP differentiation with the authentic building block.

Molecular Formula C12H20N2O3
Molecular Weight 240.3 g/mol
CAS No. 2097946-42-2
Cat. No. B1478012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone
CAS2097946-42-2
Molecular FormulaC12H20N2O3
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC1COC2(CCN(C2)C(=O)C3CNC3)CC1O
InChIInChI=1S/C12H20N2O3/c15-10-1-4-17-12(5-10)2-3-14(8-12)11(16)9-6-13-7-9/h9-10,13,15H,1-8H2
InChIKeyOJCRKFWIJGPTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone (CAS 2097946-42-2): A Spirocyclic Azetidine Building Block with Defined Physicochemical Properties


Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone (CAS 2097946-42-2) is a spirocyclic azetidine bearing a 9-hydroxy substituent on a 6-oxa-2-azaspiro[4.5]decane core. Its structure combines a strained four-membered azetidine ring with a rigid spiro-fused tetrahydropyran-pyrrolidine system, generating a three-dimensional scaffold that serves as a versatile intermediate for medicinal chemistry and chemical biology applications [1]. Computed physicochemical properties include a molecular weight of 240.30 g/mol, XLogP3-AA of -1.2, two hydrogen bond donors, four hydrogen bond acceptors, and a single rotatable bond, indicating high conformational rigidity and polarity relative to des-hydroxy analogs [1].

Why Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone Cannot Be Replaced by Other Spirocyclic Building Blocks


Spirocyclic azetidine building blocks are frequently interchanged based on superficial structural similarity, but even minor modifications—such as the presence or absence of a hydroxyl substituent—profoundly alter hydrogen-bond donor capacity, lipophilicity, and conformational properties [1]. For example, the des-hydroxy analog azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone (CAS 2098090-80-1) differs only by the absence of the 9-hydroxyl group, yet this single difference reduces the hydrogen-bond donor count from two to one and increases lipophilicity, potentially impacting solubility, permeability, and target engagement [1]. Substituting the 6-oxa-2-azaspiro[4.5]decane core with other spiro systems (e.g., 8-oxa or 2-oxa-6-azaspiro[3.3]heptane) further changes the three-dimensional vectorial orientation of the amide linkage, which can disrupt binding conformations in structure-based design . Consequently, generic replacement of this compound with near-neighbor spirocyclic building blocks carries a high risk of losing the specific physicochemical and conformational profile required for a given application.

Product-Specific Quantitative Evidence for Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone (CAS 2097946-42-2)


Hydrogen-Bond Donor Count: 2 vs. 1 for the Des-Hydroxy Analog

The target compound possesses two hydrogen-bond donors (one azetidine N–H and one 9-hydroxyl O–H), whereas the closest structural analog, azetidin-3-yl(6-oxa-2-azaspiro[4.5]decan-2-yl)methanone (CAS 2098090-80-1), lacks the 9-hydroxyl group and therefore has only one hydrogen-bond donor. The additional donor in the target compound is expected to enhance aqueous solubility and modulate protein-ligand interactions [1].

Physicochemical property Solubility prediction Structure-activity relationship

Lipophilicity (XLogP3-AA = −1.2) Confers Higher Polarity than Des-Hydroxy and 8-Oxa Analogs

The computed XLogP3-AA of the target compound is −1.2, significantly lower than the estimated XLogP of the des-hydroxy analog (predicted ≈ −0.2 to +0.5, based on the removal of a polar hydroxyl group) [1]. The 8-oxa regioisomer 8-oxa-2-azaspiro[4.5]dec-2-yl derivative PFI-653, which lacks the 9-hydroxyl, has an experimental LogD7.4 of approximately 1.5, illustrating that positional isomerism and hydroxylation collectively tune lipophilicity over two orders of magnitude . Lower XLogP favors aqueous solubility and reduces the risk of off-target binding associated with high lipophilicity.

Lipophilicity Drug-likeness Permeability profiling

Single Rotatable Bond Confers High Conformational Rigidity

The target compound has only one rotatable bond (the amide C–N linkage between the azetidine carbonyl and the spiro nitrogen), as computed by Cactvs and reported in PubChem [1]. This extreme conformational restriction is a hallmark of spiro-fused systems and contrasts with many common building blocks such as N-Boc-piperazine (2 rotatable bonds) or linear linkers containing multiple rotatable bonds. High rigidity reduces the entropic penalty upon binding and can enhance target selectivity .

Conformational restriction Rigidity Entropy penalty

Spirocyclic Azetidine Scaffold Validated as Bioisostere of Morpholine and Piperazine with Retained Potency

A recent comprehensive study demonstrated that angular spirocyclic azetidines can serve as effective bioisosteres of saturated six-membered heterocycles such as morpholine and piperazine . Specifically, replacement of the morpholine moiety in the anticancer drug Sonidegib with an angular spirocyclic azetidine yielded a patent-free analog exhibiting 'similar physicochemical properties and high activity' to the parent compound. Although the target compound belongs to the linear spiro[4.5] subclass, the overarching finding validates the entire spirocyclic azetidine family as viable replacements for N-heterocycles, with the added benefit of increased three-dimensionality and reduced planarity .

Bioisostere Scaffold hopping Medicinal chemistry

6-Oxa-2-azaspiro[4.5]decane Core Enables Sub-Nanomolar Potency in Related Vanin-1 Inhibitors

The spirocyclic amide motif present in the target compound (azetidine-carbonyl-spirocyclic nitrogen) is directly analogous to the core structure of the clinical-stage vanin-1 inhibitor PFI-653, which incorporates an 8-oxa-2-azaspiro[4.5]decane ring . PFI-653 inhibits human vanin-1 with an IC50 of 6.85 nM and demonstrates 96% oral bioavailability in rat, along with selectivity over 75 off-targets. While PFI-653 differs in the position of the oxygen atom (8-oxa vs. 6-oxa) and lacks the 9-hydroxyl group, its potent activity demonstrates the inherent value of the spiro[4.5]decane amide architecture for engaging biological targets. The 6-oxa regioisomer and additional 9-hydroxyl in the target compound offer a distinct vectorial orientation and hydrogen-bonding profile that can be exploited for targets where 8-oxa analogs fail.

Enzyme inhibition Vanin-1 Spirocyclic amide

Best Research and Industrial Application Scenarios for Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone (CAS 2097946-42-2)


Scaffold-Hopping Programs Requiring Morpholine or Piperazine Bioisosteres with Enhanced Polarity

When a drug discovery program seeks to replace a morpholine or piperazine ring with a three-dimensional, sp3-rich bioisostere to improve intellectual property position or reduce planarity-related attrition, this compound offers a validated scaffold choice. The angular spirocyclic azetidine class has been experimentally confirmed to maintain physicochemical properties and activity when substituting such heterocycles in Sonidegib and Danofloxacine analogs . The additional 9-hydroxyl and 6-oxa orientation provide a unique vector set for SAR exploration.

Fragment-Based Drug Discovery Requiring Rigid, Directional Hydrogen-Bond Donors

The compound's single rotatable bond and two hydrogen-bond donors make it an ideal fragment for crystallographic screening. The hydroxyl group offers a directed hydrogen-bond anchor that can be exploited for target engagement, while the rigid spiro framework minimizes conformational ambiguity in electron density maps [1]. The low XLogP of −1.2 ensures solubility in aqueous assay buffers at relevant fragment concentrations (typically 0.5–2 mM).

Development of Novel Vanin-1 or Related Hydrolase Inhibitors with Differentiated IP

The spirocyclic amide motif shared with the potent vanin-1 inhibitor PFI-653 (IC50 6.85 nM, F = 96%) validates this scaffold for pantetheinase-related targets . The 6-oxa regioisomer and 9-hydroxyl substituent differentiate the target compound from the 8-oxa PFI-653 core, potentially enabling novel inhibitor chemotypes with distinct selectivity profiles and patent protection.

PROTAC Linker Design Favoring Rigid, Low-Lipophilicity Connectors

The azetidine-amide-spirocyclic architecture serves as a compact, rigid linker unit for proteolysis-targeting chimeras (PROTACs). Its single rotatable bond minimizes conformational flexibility, which can improve ternary complex formation and reduce entropy-driven off-target degradation. The low lipophilicity (XLogP −1.2) and two H-bond donors also support favorable solubility and permeability properties of the final PROTAC molecule [1].

Quote Request

Request a Quote for Azetidin-3-yl(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.